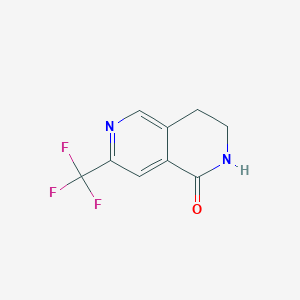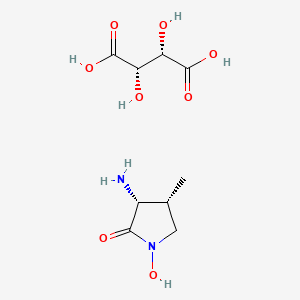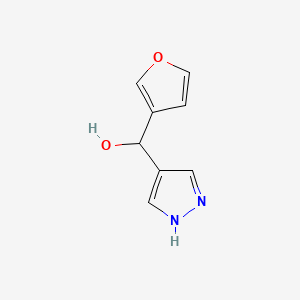
(Furan-3-yl)(1H-pyrazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Furan-3-yl)(1H-pyrazol-4-yl)methanol is an organic compound that features a furan ring and a pyrazole ring connected through a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-3-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of furan-3-carbaldehyde with 1H-pyrazole-4-carbaldehyde in the presence of a reducing agent. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Furan-3-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2) with palladium catalyst
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: (Furan-3-yl)(1H-pyrazol-4-yl)ketone
Reduction: (Furan-3-yl)(1H-pyrazol-4-yl)methane
Substitution: (Furan-3-yl)(1H-pyrazol-4-yl)chloromethane or (Furan-3-yl)(1H-pyrazol-4-yl)bromomethane
Scientific Research Applications
(Furan-3-yl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (Furan-3-yl)(1H-pyrazol-4-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and pyrazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (Furan-2-yl)(1H-pyrazol-4-yl)methanol
- (Thiophen-3-yl)(1H-pyrazol-4-yl)methanol
- (Pyridin-3-yl)(1H-pyrazol-4-yl)methanol
Uniqueness
(Furan-3-yl)(1H-pyrazol-4-yl)methanol is unique due to the specific positioning of the furan and pyrazole rings, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
furan-3-yl(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C8H8N2O2/c11-8(6-1-2-12-5-6)7-3-9-10-4-7/h1-5,8,11H,(H,9,10) |
InChI Key |
RKLVLZZFWRQKNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C(C2=CNN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Cis-6-(trifluoromethyl)oxan-3-yl]methanol](/img/structure/B13071821.png)
![N-[3-(hydrazinecarbonyl)-5-(thiophene-2-sulfonamido)phenyl]thiophene-2-sulfonamide](/img/structure/B13071824.png)

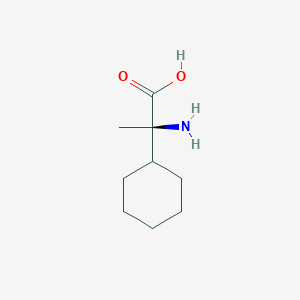
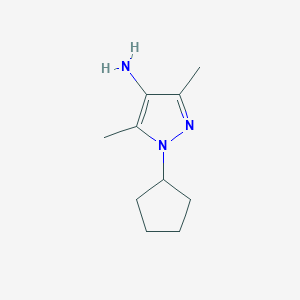


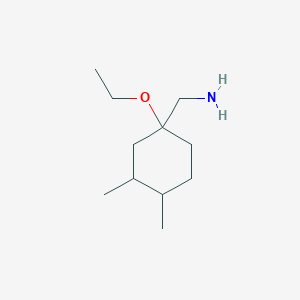
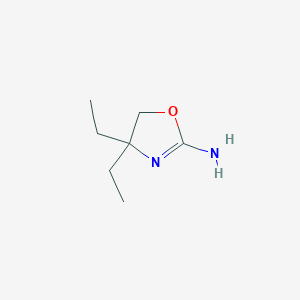
![3-[(2-Chloro-4-methylphenyl)methoxy]azetidine](/img/structure/B13071871.png)
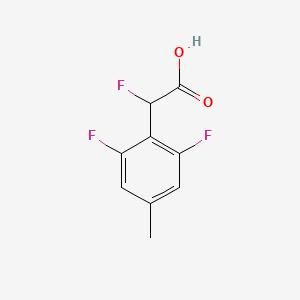
![3-[(azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B13071894.png)
